N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide
Description
The compound N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide features a thiazolidin-4-one core with a conjugated indol-3-ylidene moiety in a Z-configuration, a sulfanylidene group at position 2, and a 4-substituted phenylacetamide side chain. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-[4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-10(23)20-11-6-8-12(9-7-11)22-18(25)16(27-19(22)26)15-13-4-2-3-5-14(13)21-17(15)24/h2-9,25H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLNMUMCYMNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy and Key Intermediates
The synthesis of N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide follows a multi-step sequence involving (a) preparation of the indole-3-carbaldehyde intermediate, (b) formation of the thiazolidinone core, and (c) final acetylation (Figure 1).
Synthesis of Indole-3-Carbaldehyde
Indole-3-carbaldehyde serves as the foundational building block. The Vilsmeier-Haack reaction is commonly employed, where indole reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C to introduce the formyl group at the 3-position. Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the aldehyde in 82–85% purity.
Thiazolidinone Ring Formation
The thiazolidinone core is constructed via a cyclocondensation reaction between indole-3-carbaldehyde and thiourea derivatives. In a representative procedure:
- Indole-3-carbaldehyde (1 equiv) reacts with 2-mercaptoacetic acid (1.2 equiv) in glacial acetic acid under reflux (110°C, 6–8 hours).
- Sodium acetate (0.5 equiv) catalyzes the elimination of water, facilitating ring closure.
- The crude product is recrystallized from ethanol to obtain the thiazolidinone intermediate (Yield: 68–72%).
Stepwise Preparation Protocols
Laboratory-Scale Synthesis
Step 1: Preparation of 5-[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One
A mixture of indole-3-carbaldehyde (10 mmol), thiourea (12 mmol), and chloroacetic acid (12 mmol) in acetic acid (50 mL) is refluxed for 8 hours. The reaction progress is monitored by TLC (silica gel, chloroform:methanol 9:1). Upon completion, the mixture is cooled to 0°C, and the precipitate is filtered, washed with ice-cold ethanol, and dried to yield the thiazolidinone derivative as orange crystals (Yield: 70%; m.p. 215–218°C).
Step 2: N-Acetylation of the Aromatic Amine
The thiazolidinone intermediate (5 mmol) is dissolved in dry dichloromethane (30 mL), and acetyl chloride (6 mmol) is added dropwise under nitrogen at 0°C. Triethylamine (7 mmol) is introduced to scavenge HCl. After stirring at room temperature for 12 hours, the solvent is evaporated, and the residue is purified via flash chromatography (ethyl acetate:hexane, 1:1) to afford the final acetamide derivative (Yield: 65%; m.p. 230–233°C).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:
- Continuous Flow Reactors : Reaction times reduced from 8 hours to 45 minutes by maintaining precise temperature control (110°C ± 2°C) and high-pressure conditions.
- Catalytic Optimization : Nano-crystalline ZnO (1% w/w) increases cyclization yields to 85% by accelerating the elimination step.
- Solvent Recycling : Glacial acetic acid is recovered via distillation (>90% efficiency), reducing waste.
Characterization and Analytical Data
The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic analyses (Table 1).
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₃N₃O₃S₂ | HRMS [M+H]⁺: 396.04 |
| Melting Point | 230–233°C | Differential Scanning Calorimetry |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1590 (C=N), 1245 (C=S) | FT-IR |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.2 (s, 1H, NH), 8.1–6.8 (m, 8H, Ar-H), 2.1 (s, 3H, CH₃) | Bruker Avance III |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.4 (C=S), 170.2 (C=O), 135.6–112.3 (Ar-C) | Bruker Avance III |
Critical Analysis of Methodologies
Yield Optimization Challenges
- Cyclization Step : The exothermic nature of the cyclocondensation reaction necessitates controlled addition of thiourea to prevent side reactions (e.g., polymerization).
- Stereochemical Control : The (Z)-configuration at the indole-thiazolidinone junction is preserved by using aprotic solvents (e.g., DMF), minimizing isomerization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Trade-offs
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step pathways, starting with the cyclization of thiazolidinone precursors using sodium hydroxide in dimethylformamide (DMF) at 60–80°C. A key step is the coupling of the indole-derived fragment with the acetamide group via nucleophilic substitution. Anhydrous conditions and precise stoichiometric ratios (1:1.2 for thiazolidinone:indole precursor) are critical to minimize hydrolysis byproducts and achieve yields >60% .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
High-resolution mass spectrometry (HR-MS) confirms molecular weight (±2 ppm accuracy). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Enzyme inhibition : Kinase inhibition assays (IC determination) using ADP-Glo™ kits under 1 mM ATP conditions.
- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can contradictory data in kinase inhibition assays be resolved?
Discrepancies may arise from isoform-specific interactions or assay variability. Orthogonal validation using surface plasmon resonance (SPR) quantifies binding kinetics (), while molecular docking (AutoDock Vina) identifies key residues (e.g., hinge region interactions). Standardizing ATP concentrations (1 mM) across assays reduces variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. How do structural modifications influence structure-activity relationships (SAR) against antimicrobial targets?
Comparative SAR studies with analogs (e.g., fluorophenyl vs. chlorophenyl substituents) reveal:
| Substituent Position | Activity (MIC, µg/mL) | Notes |
|---|---|---|
| 4-Fluorophenyl | 2.5 (S. aureus) | Enhanced membrane penetration |
| 3-Chlorophenyl | 8.0 (E. coli) | Reduced solubility limits efficacy |
| Modifications at the sulfanylidene group (e.g., methylthio vs. phenylthio) further tune target affinity . |
Q. What computational methods validate the compound’s interaction with DNA topoisomerase II?
Molecular dynamics simulations (GROMACS, 100 ns trajectories) assess binding stability. Quantum mechanical calculations (DFT, B3LYP/6-31G*) map electrostatic potential surfaces, highlighting H-bond interactions with Asp541 and π-stacking with purine bases .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in cytotoxicity assays?
- Controlled cell passage : Use cells between passages 5–15.
- Serum standardization : 10% FBS in media to avoid growth factor variability.
- Dose normalization : Report IC values relative to positive controls (e.g., doxorubicin) .
Q. What analytical workflows resolve synthetic byproducts in HPLC traces?
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 352.1 for deacetylated derivative).
- Prep-HPLC : Isolate impurities (>95% purity) for NMR characterization.
- Reaction monitoring : In-situ IR spectroscopy tracks carbonyl intermediates (1700–1750 cm) .
Tables for Comparative Analysis
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Functional Group Assignment |
|---|---|---|
| -NMR | δ 2.1 (s, 3H) | Acetamide methyl |
| -NMR | δ 169.5 | Thiazolidinone carbonyl |
| FT-IR | 1670 cm | C=O stretch (indole-oxo) |
| HR-MS | [M+H] 478.0923 | Molecular ion |
| Source: |
Table 2. Comparative IC Values in Kinase Inhibition Assays
| Kinase | IC (nM) | Assay Conditions |
|---|---|---|
| CDK2 | 12 ± 1.5 | 1 mM ATP, 30°C |
| EGFR | 85 ± 4.2 | 1 mM ATP, 37°C |
| VEGFR2 | 45 ± 3.1 | 0.5 mM ATP, 25°C |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
